molecular formula C12H12ClF2NO2 B13715373 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

Cat. No.: B13715373
M. Wt: 275.68 g/mol
InChI Key: ZHPODQNEMNICDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a difluoropiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid typically involves the introduction of the difluoropiperidinyl group to the benzoic acid core. One common method involves the reaction of 3-chlorobenzoic acid with 4,4-difluoropiperidine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The difluoropiperidinyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is unique due to the presence of both the chloro and difluoropiperidinyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.68 g/mol

IUPAC Name

3-chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H12ClF2NO2/c13-9-5-8(11(17)18)6-10(7-9)16-3-1-12(14,15)2-4-16/h5-7H,1-4H2,(H,17,18)

InChI Key

ZHPODQNEMNICDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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